

The Pharmacokinetics and Metabolism of Mometasone-d5: A Technical Guide

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Compound of Interest		
Compound Name:	Mometasone-d5	
Cat. No.:	B12418688	Get Quote

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Disclaimer: **Mometasone-d5** is a deuterated analog of Mometasone, typically used as an internal standard in bioanalytical assays. As such, direct pharmacokinetic and metabolism studies on **Mometasone-d5** are not readily available. This guide provides a comprehensive overview of the pharmacokinetics and metabolism of Mometasone Furoate, the active pharmaceutical ingredient. It is generally accepted in the field of drug metabolism and pharmacokinetics that deuterium substitution at non-metabolizable positions has a minimal effect on the compound's overall pharmacokinetic profile. Therefore, the data presented for Mometasone Furoate serves as a robust surrogate for understanding the disposition of **Mometasone-d5**.

Introduction

Mometasone Furoate is a potent synthetic corticosteroid with anti-inflammatory properties. It is widely used in the treatment of various inflammatory conditions such as asthma, allergic rhinitis, and dermatitis. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for its safe and effective use. This guide summarizes the key pharmacokinetic and metabolic characteristics of Mometasone Furoate, provides detailed experimental protocols for its study, and presents visual representations of its metabolic pathways and experimental workflows.

Pharmacokinetics



Mometasone Furoate exhibits very low systemic bioavailability after inhalation or intranasal administration, which is a desirable characteristic for a locally acting steroid as it minimizes the risk of systemic side effects.

Absorption and Bioavailability

Following inhalation, the systemic bioavailability of Mometasone Furoate is estimated to be less than 1%.[1][2] Any portion of the drug that is swallowed undergoes extensive first-pass metabolism.

Distribution

Mometasone Furoate is highly bound to human plasma proteins, with a binding percentage of 98-99%.

Metabolism

Mometasone Furoate is extensively metabolized, primarily in the liver. The main enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4).[3][4] The major metabolite identified is 6β -hydroxymometasone furoate. In in vitro studies using rat and human liver S9 fractions, several other metabolites have been observed.[5]

Excretion

The primary route of excretion for Mometasone Furoate and its metabolites is through the bile into the feces, with a smaller fraction being excreted in the urine.

Data Presentation: Pharmacokinetic Parameters of Mometasone Furoate in Humans

The following table summarizes key pharmacokinetic parameters of Mometasone Furoate in healthy human subjects following single-dose inhalation.



Parameter	Value	Reference
Systemic Bioavailability	< 1%	
Cmax (Maximum Plasma Concentration)	Dose-dependent, generally low pg/mL range	
Tmax (Time to Cmax)	0.375 - 3 hours	_
t1/2 (Terminal Half-life)	~12 - 13 hours	_
Protein Binding	98 - 99%	-

Experimental Protocols In Vitro Metabolism in Human Liver Microsomes

This protocol describes a typical experiment to assess the metabolic stability of a compound like Mometasone Furoate in human liver microsomes.

Objective: To determine the rate of metabolism of Mometasone Furoate in human liver microsomes.

Materials:

- Mometasone Furoate
- Pooled human liver microsomes (e.g., from a commercial supplier)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (100 mM, pH 7.4)
- Magnesium chloride (MgCl2)
- Acetonitrile (for quenching the reaction)
- Internal standard (e.g., Mometasone-d5)



LC-MS/MS system

Procedure:

- Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl2, and human liver microsomes. Pre-warm the mixture at 37°C for 5 minutes.
- Initiation of Reaction: Add Mometasone Furoate (typically at a final concentration of 1 μ M) to the pre-warmed incubation mixture.
- Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.
- Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and transfer it to a separate tube containing ice-cold acetonitrile with the internal standard to stop the reaction.
- Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
- Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining Mometasone Furoate at each time point.
- Data Analysis: Plot the natural logarithm of the percentage of remaining Mometasone Furoate against time. The slope of the linear portion of the curve represents the elimination rate constant (k). The half-life (t1/2) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be calculated as (0.693/t1/2) / (microsomal protein concentration).

Quantification of Mometasone Furoate in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of Mometasone Furoate from human plasma samples.

Objective: To accurately measure the concentration of Mometasone Furoate in human plasma.



Materials:

- Human plasma samples
- Mometasone Furoate standard solutions
- Mometasone-d5 as an internal standard
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
- Methanol
- Water
- · Formic acid
- Acetonitrile
- LC-MS/MS system

Procedure:

- Sample Preparation: To a 500 μ L aliquot of human plasma, add the internal standard (Mometasone-d5).
- Solid Phase Extraction (SPE):
 - Conditioning: Condition the SPE cartridge with methanol followed by water.
 - Loading: Load the plasma sample onto the conditioned SPE cartridge.
 - Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
 - Elution: Elute Mometasone Furoate and the internal standard with a strong solvent (e.g., acetonitrile or methanol).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.



- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
 - Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for Mometasone Furoate and Mometasone-d5.
- Quantification: Create a calibration curve by plotting the peak area ratio of Mometasone
 Furoate to the internal standard against the concentration of the standard solutions.

 Determine the concentration of Mometasone Furoate in the plasma samples from the
 calibration curve.

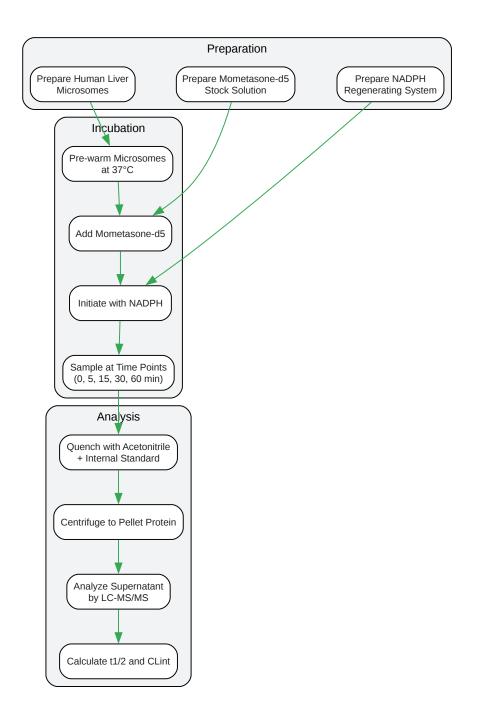
Mandatory Visualizations



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Metabolic Pathway of Mometasone Furoate





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In Vitro Metabolism Experimental Workflow

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